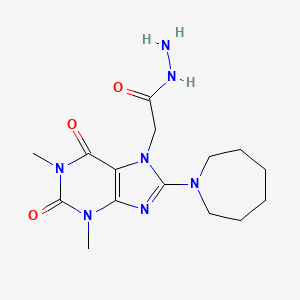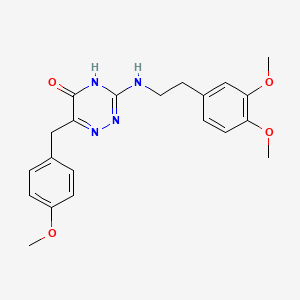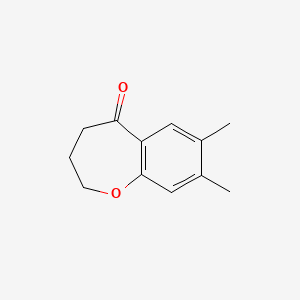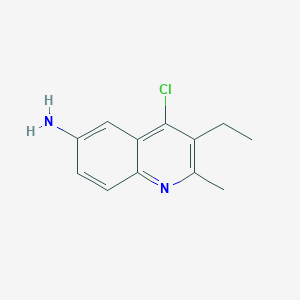![molecular formula C18H20N2OS B2790784 2-(((3-(o-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole CAS No. 867041-71-2](/img/structure/B2790784.png)
2-(((3-(o-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((3-(o-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole is a complex organic compound featuring benzimidazole as the core structure with additional functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-(o-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole generally starts from benzimidazole, followed by introducing the thioether and tolyloxypropyl groups. One of the common synthetic routes includes:
Formation of the Benzimidazole Core: : Condensation of o-phenylenediamine with carboxylic acid or its derivatives under acidic conditions.
Thioether Formation: : Reaction of benzimidazole with a propyl halide in the presence of a sulfur donor, typically thiourea or a similar reagent.
Attachment of the Tolyl Group: : Introduction of the tolyloxy group via nucleophilic substitution reactions using o-tolyl halides and appropriate base or catalyst.
Industrial Production Methods
Industrial production often involves these steps but optimized for large-scale synthesis, incorporating high-yielding catalysts and solvents to streamline the process and ensure purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(((3-(o-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole undergoes various reactions:
Oxidation: : Conversion of the sulfur atom to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: : Reduction of nitro or carbonyl functionalities to corresponding amines or alcohols with reducing agents like lithium aluminum hydride.
Substitution: : Halogen substitution reactions for modification of the benzimidazole ring or the side chains using halogenating agents.
Common Reagents and Conditions
Typical reagents include oxidizing agents (e.g., m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride), and bases (e.g., potassium carbonate) under mild to moderate temperature and pressure conditions.
Major Products
The major products from these reactions vary depending on the reaction type but generally include oxidized or reduced derivatives of the original compound, or substituted benzimidazole derivatives.
Scientific Research Applications
2-(((3-(o-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole finds applications across several research domains:
Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : Investigated for its interactions with biological macromolecules and potential enzyme inhibitory activities.
Medicine: : Explored for its potential pharmacological effects, including antimicrobial, antiviral, and anticancer properties.
Industry: : Utilized in the development of specialty chemicals and materials, such as polymers and advanced coatings.
Mechanism of Action
The precise mechanism of action for 2-(((3-(o-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole varies based on its application:
Biological Systems: : Often interacts with cellular targets through binding to proteins or enzymes, influencing biochemical pathways and cellular functions. The tolyloxy and thioether groups can enhance lipophilicity, facilitating membrane permeability and bioavailability.
Chemical Processes: : Acts as a nucleophile or electrophile in reactions, depending on the functional groups involved and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: : The parent structure, widely studied for its broad spectrum of biological activities.
Thioether-substituted Benzimidazoles: : Similar compounds with variations in the alkylthio or arylthio substituents.
O-Tolyloxy Compounds: : Derivatives where the o-tolyloxy group is attached to different core structures.
Uniqueness
2-(((3-(o-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole stands out due to its unique combination of functional groups, offering distinct chemical properties and biological activities that differentiate it from other benzimidazole derivatives and similar compounds.
Conclusion
This compound is a multifaceted compound with significant potential in various scientific fields. Its unique structural features and versatile chemical reactivity make it a valuable subject for ongoing research and industrial applications.
Properties
IUPAC Name |
2-[3-(2-methylphenoxy)propylsulfanylmethyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-14-7-2-5-10-17(14)21-11-6-12-22-13-18-19-15-8-3-4-9-16(15)20-18/h2-5,7-10H,6,11-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTNNCYFRHFILQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCSCC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(1H-indol-3-yl)ethyl]azetidine-3-carboxamide](/img/structure/B2790704.png)

methanone](/img/structure/B2790707.png)
![2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2790711.png)


![N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2790717.png)
![6-(3,4-dimethylbenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2790718.png)

![5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2790720.png)


![N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2790724.png)
